{3-[(Dimethylamino)methyl]phenyl}methanol
Description
{3-[(Dimethylamino)methyl]phenyl}methanol is a bifunctional organic molecule that has attracted attention in synthetic and medicinal chemistry. As a substituted aromatic compound, its utility is derived from the specific arrangement and reactivity of its hydroxyl and dimethylaminomethyl functional groups. This unique structure allows it to serve as a versatile building block for the creation of more complex molecular architectures. This article will explore the chemical context, structural properties, and research applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUSSTMNTMTMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-72-8 | |
| Record name | {3-[(dimethylamino)methyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Elucidation of 3 Dimethylamino Methyl Phenyl Methanol and Its Derivatives
Comprehensive Spectroscopic Characterization
Spectroscopic methods are fundamental in confirming the identity and structure of {3-[(Dimethylamino)methyl]phenyl}methanol. Each technique offers unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The protons of the dimethylamino group typically appear as a singlet, while the benzylic protons of the methyl and methylene (B1212753) groups also produce characteristic signals. The aromatic protons on the phenyl ring exhibit complex splitting patterns due to their coupling with each other. The chemical shifts of these protons are influenced by the electron-donating nature of the dimethylamino and hydroxymethyl substituents.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are observed for the methyl carbons of the dimethylamino group, the benzylic methylene carbon, the carbon of the hydroxymethyl group, and the distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the phenyl ring.
Below is a table summarizing typical NMR data for related compounds, which helps in the interpretation of the spectra for this compound. The chemical shifts are highly dependent on the solvent used. washington.edupitt.educarlroth.com
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Data
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Dimethylamino (-N(CH₃)₂) | ~2.2-2.7 (singlet) | ~40-45 |
| Benzylic Methylene (-CH₂-N) | ~3.4-3.6 (singlet) | ~60-65 |
| Hydroxymethyl (-CH₂OH) | ~4.5-4.7 (singlet) | ~63-68 |
| Aromatic Protons (Ar-H) | ~6.7-7.3 (multiplet) | ~110-140 |
| Hydroxyl Proton (-OH) | Variable, often broad | - |
Note: The exact chemical shifts can vary based on solvent and concentration.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
The IR spectrum of this compound shows several characteristic absorption bands. A prominent, broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.infolibretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups are typically observed around 3000-2800 cm⁻¹. The spectrum also displays C-O stretching vibrations for the alcohol at approximately 1000-1200 cm⁻¹. libretexts.org Aromatic C=C stretching absorptions appear in the 1600-1450 cm⁻¹ region.
Interactive Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400-3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H | C-H Stretch | 2950-2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600-1450 | Medium-Weak |
| C-N | C-N Stretch | 1350-1000 | Medium |
| C-O | C-O Stretch | 1260-1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
For this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.23 g/mol ). uni.lu Common fragmentation patterns for benzylic alcohols and amines can be predicted. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen or oxygen atom, is a common fragmentation pathway. libretexts.orgmiamioh.edu This can lead to the formation of stable benzylic cations or ions resulting from the loss of a methyl group from the dimethylamino moiety. The fragmentation pattern provides valuable information that helps to confirm the proposed structure. chemguide.co.uklibretexts.org
Interactive Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | m/z |
|---|---|---|
| [M]+ | [C₁₀H₁₅NO]+ | 165 |
| [M-H]+ | [C₁₀H₁₄NO]+ | 164 |
| [M-CH₃]+ | [C₉H₁₂NO]+ | 150 |
| [M-OH]+ | [C₁₀H₁₄N]+ | 148 |
| [M-N(CH₃)₂]+ | [C₈H₉O]+ | 121 |
| [C₈H₁₀N]+ | [CH₂(C₆H₄)N(CH₃)₂]+ | 134 |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a synthesized compound and for quantitative analysis. jfda-online.com
In the analysis of this compound, a reversed-phase HPLC method would typically be employed. jfda-online.com The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. By comparing the peak area of the main compound to any impurity peaks, the purity can be determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.
The phenyl ring in this compound acts as a chromophore. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, typically around 200-300 nm, corresponding to the π → π* electronic transitions of the aromatic system. The presence of the amino and hydroxyl substituents on the phenyl ring can influence the wavelength and intensity of these absorptions.
Theoretical and Computational Chemistry Investigations of 3 Dimethylamino Methyl Phenyl Methanol
Prediction of Chemical Reactivity and Binding Sites
Global and Local Reactivity Descriptors
Global and local reactivity descriptors derived from Conceptual Density Functional Theory (DFT) are instrumental in quantifying the reactivity of a chemical system. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), chemical potential (μ), and the electrophilicity index (ω). They are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A detailed literature search did not yield specific studies that have calculated the global and local reactivity descriptors for {3-[(Dimethylamino)methyl]phenyl}methanol. However, the theoretical framework for these calculations is well-established. Such a study would typically involve optimizing the geometry of the molecule and then calculating the energies of its frontier molecular orbitals.
From these energies, the following global reactivity descriptors would be determined:
Ionization Potential (I) and Electron Affinity (A) : These are fundamental properties related to the energy required to remove an electron and the energy released when an electron is added, respectively. They can be approximated using the energies of the HOMO and LUMO.
Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η) and Softness (S) : These descriptors quantify the resistance of a molecule to change its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.
Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons.
The local reactivity is assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule. For this compound, this analysis would pinpoint which atoms—such as the oxygen of the hydroxyl group, the nitrogen of the dimethylamino group, or specific carbons on the phenyl ring—are more susceptible to reaction.
While specific calculated values for this compound are not available in the reviewed literature, a hypothetical table of such descriptors is presented below to illustrate how the data would be organized.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are for illustrative purposes only and are not derived from actual calculations.)
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.50 |
| Energy Gap | ΔE | 8.00 |
| Ionization Potential | I | 8.50 |
| Electron Affinity | A | 0.50 |
| Electronegativity | χ | 4.50 |
| Chemical Hardness | η | 4.00 |
| Global Softness | S | 0.25 |
| Electrophilicity Index | ω | 2.53 |
Electrostatic Potential Mapping for Molecular Interaction Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. deeporigin.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-neutral potential. deeporigin.com
For this compound, an MEP map would reveal the key sites for intermolecular interactions. It is anticipated that the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group would be highlighted as regions of high negative potential (red) due to the presence of lone pairs of electrons. These sites would be the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would be expected to show a positive potential (blue), making it a likely site for interaction with nucleophiles. The aromatic ring would likely display a more complex potential distribution, with regions of negative potential above and below the plane of the ring, characteristic of π-systems.
A specific MEP analysis for this compound has not been found in the surveyed scientific literature. However, the application of this technique would provide a clear visual guide to its reactive behavior, which is crucial for understanding its interactions in biological systems or in chemical synthesis.
Below is a table that outlines the expected electrostatic potential characteristics for the different functional groups within the molecule, based on general chemical principles.
Table 2: Predicted Electrostatic Potential Characteristics for this compound (Note: These are qualitative predictions and not based on published computational results.)
| Functional Group/Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Hydroxyl Oxygen | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptor |
| Hydroxyl Hydrogen | Positive (Blue) | Site for nucleophilic attack and hydrogen bond donor |
| Dimethylamino Nitrogen | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptor |
| Aromatic Ring (π-system) | Negative (Red) above/below the plane | Interaction with electrophiles |
| Aromatic Ring Hydrogens | Slightly Positive (Green/Yellow) | Weak interactions with nucleophiles |
Chemical Reactivity and Functionalization of 3 Dimethylamino Methyl Phenyl Methanol
Derivatization at the Methanol (B129727) and Dimethylamine (B145610) Moieties
The methanol and dimethylamine groups are the primary sites for derivatization, allowing for modifications that can alter the compound's physical and chemical properties.
The hydroxyl group of the methanol moiety can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. masterorganicchemistry.com This reaction is a common strategy to introduce a wide array of functional groups. For instance, the Fischer esterification method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com Alternatively, milder conditions can be employed using coupling agents. sci-hub.st
Amidation can be achieved indirectly by first converting the alcohol to a better leaving group, followed by nucleophilic substitution with an amine, or more directly through modern catalytic methods. Recent advancements have shown that esters can be converted to amides by reacting with alkali metal amidoboranes at room temperature without the need for a catalyst. nih.gov Another approach involves the dimethylsulfate-mediated activation of amide C-N bonds for esterification, which could potentially be adapted for the reverse reaction. nih.gov
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (catalyst), Heat | Ester |
| Acylation | Acid Chloride, Pyridine | Ester |
| DMTMM Coupling | Carboxylic Acid, DMTMM, N-Methylmorpholine | Ester |
| Amide Synthesis from Ester | Ester, Sodium Amidoborane, Room Temperature | Amide |
The tertiary amine functionality of the dimethylamino group can undergo quaternization by reaction with alkyl halides, forming quaternary ammonium (B1175870) salts. This transformation alters the electronic properties and solubility of the molecule.
Reductive amination is a versatile method for forming carbon-nitrogen bonds. While the dimethylamine group is already a tertiary amine, reductive alkylation techniques can be applied to analogous primary or secondary amines to introduce methyl groups. For example, the reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride (B1222165) is an efficient method for synthesizing N,N-dimethylated tertiary amines. acs.org This methodology highlights a potential synthetic route to the title compound from a primary or secondary amine precursor. The process generally involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. google.com Non-noble metal catalysts, such as manganese pincer complexes, have also been shown to effectively catalyze the N-alkylation of amines with alcohols. nih.gov
Table 2: Representative Alkylation and Reductive Alkylation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation (Quaternization) | Alkyl Halide | Quaternary Ammonium Salt |
| Reductive Alkylation | Carbonyl Compound, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |
| Catalytic N-Alkylation | Alcohol, Manganese Pincer Complex Catalyst | Tertiary Amine |
Aromatic Ring Reactivity and Substituent Effects (as observed in analogues)
The reactivity of the aromatic ring in {3-[(Dimethylamino)methyl]phenyl}methanol towards electrophilic substitution is influenced by the directing effects of the two substituents: the hydroxymethyl group (-CH₂OH) and the dimethylaminomethyl group [-CH₂(NMe₂)].
In electrophilic aromatic substitution reactions, the rate and regioselectivity of the substitution are determined by the electronic properties of the substituents already present on the benzene (B151609) ring. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
The hydroxymethyl group (-CH₂OH) is generally considered to be a weak activating group and an ortho-, para-director. This is due to the electron-donating nature of the alkyl group, although the oxygen atom has an electron-withdrawing inductive effect. The dimethylaminomethyl group [-CH₂(NMe₂)] is also an ortho-, para-director and is generally considered activating due to the electron-donating nature of the alkyl group and the potential for the nitrogen's lone pair to participate in resonance, albeit through the methylene (B1212753) spacer.
When both of these groups are present on the aromatic ring in a meta-relationship to each other, their directing effects will be additive. Both groups will direct incoming electrophiles to the positions ortho and para to themselves. Therefore, the most likely positions for electrophilic attack would be at C2, C4, and C6. The steric hindrance from the existing substituents may influence the distribution of the products. uomustansiriyah.edu.iq
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
| -CH₂OH (Hydroxymethyl) | Weakly Activating | Ortho, Para |
| -CH₂(NMe₂) (Dimethylaminomethyl) | Activating | Ortho, Para |
Participation in Coupling and Cycloaddition Reactions
While this compound itself is not typically a direct participant in cross-coupling reactions, its derivatives, where the aromatic ring is functionalized with a suitable leaving group (e.g., a halide or a sulfonate), can readily engage in such transformations.
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide. nih.govtcichemicals.com An analogue of this compound, for example, a bromo-substituted derivative, could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups onto the aromatic ring. beilstein-journals.org Nickel-catalyzed Suzuki-Miyaura reactions have also been developed for the cross-coupling of aryl carbamates and sulfamates. nih.gov
The Stille reaction provides another versatile method for carbon-carbon bond formation, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, a halogenated or sulfonylated analogue of this compound could serve as a substrate in Stille couplings. nih.govmit.edu These reactions are known for their tolerance of a wide range of functional groups.
Table 4: Representative Cross-Coupling Reactions for Analogous Structures
| Reaction Type | Coupling Partners | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl Halide/Sulfonate + Boronic Acid | Pd or Ni Catalyst, Base | Biaryl |
| Stille | Aryl Halide/Sulfonate + Organostannane | Pd Catalyst | Biaryl |
Applications in Advanced Organic Chemistry and Materials Science
Role as a Key Synthetic Intermediate and Precursor
As a synthetic intermediate, {3-[(Dimethylamino)methyl]phenyl}methanol offers two distinct points for chemical modification. The benzylic hydroxyl group can readily undergo esterification, etherification, oxidation, and nucleophilic substitution, while the dimethylamino group can act as a directing group, a basic site, or be quaternized to introduce a positive charge. This dual functionality is leveraged in multi-step synthetic sequences.
The compound serves as a foundational scaffold for constructing more elaborate molecular architectures. Its emergence is tied to the development of synthetic methods for aromatic compounds, often being prepared via the reduction of its corresponding aldehyde, 3-(dimethylamino)benzaldehyde. The presence of both an amine and an alcohol function allows for sequential or orthogonal reactions, enabling the stepwise addition of complexity. For instance, the hydroxyl group can be converted into a leaving group to facilitate nucleophilic substitution at the benzylic position, while the dimethylamino group can influence the regioselectivity of reactions on the aromatic ring or be used to attach the molecule to other substrates. This versatility makes it a valuable component in the synthesis of substituted aromatic compounds used in various chemical research areas. mdpi.com
The utility of this compound and its structural analogs is particularly evident in pharmaceutical synthesis. It is related to key intermediates in the production of centrally acting analgesics and antidepressants.
Tapentadol: Various synthetic routes for Tapentadol, an analgesic, utilize precursors structurally similar to this compound. epo.orgepo.org For example, processes often start from substituted propiophenones which are then elaborated through reactions like the Mannich reaction to introduce an aminomethyl group, followed by further modifications. epo.orggoogleapis.com The core structure containing a substituted phenyl ring connected to a side chain with an amino group is a critical pharmacophore, and compounds like this compound represent key building blocks for creating this arrangement. google.comtdcommons.org
Fluoxetine-related Compounds: The synthesis of Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), involves intermediates such as 3-dimethylamino-1-phenyl-1-propanol. google.comwilkes.edu This intermediate, a constitutional isomer of the subject compound, undergoes reactions to form the final drug structure. wilkes.edugoogle.com The synthesis pathways highlight the importance of phenylpropanolamine scaffolds. The reaction of 3-dimethylamino-1-phenyl-1-propanol with an alkyl chloroformate, followed by hydrolysis, yields 3-methylamino-1-phenyl-1-propanol, a crucial precursor that is then condensed with 4-chlorobenzotrifluoride. google.comgoogle.com This demonstrates the strategic value of benzylic alcohols containing amino groups in constructing complex pharmaceutical agents.
| Target Compound Class | Precursor/Intermediate Role | Key Synthetic Transformations | Reference |
|---|---|---|---|
| Tapentadol | Serves as a structural model for precursors used in Tapentadol synthesis, which often involve a 3-substituted phenyl ring. | Mannich reaction, Grignard addition to ketones, reduction of carbonyls, and demethylation. | epo.orggoogleapis.comtdcommons.org |
| Fluoxetine-related | Structural analog to key intermediates like 3-dimethylamino-1-phenyl-1-propanol. | Reduction of propiophenones, condensation with aryl fluorides, and N-demethylation reactions. | google.comwilkes.edugoogle.com |
The functional groups within this compound make it a candidate for incorporation into advanced materials to impart specific properties.
Hindered Amine Light Stabilizers (HALS): HALS are critical additives used to protect polymers from photo-oxidation. wikipedia.org They function by scavenging free radicals in a regenerative cycle. wikipedia.orgresearchgate.net While traditional HALS are often based on tetramethylpiperidine (B8510282) derivatives, the core principle involves a sterically hindered amine. wikipedia.org The dimethylaminomethylphenyl structure can be incorporated into larger molecules or polymer backbones to create polymeric HALS, which offer benefits like lower volatility and reduced migration from the polymer matrix. researchgate.net
Anion Exchangers: The dimethylamino group can be readily quaternized by reacting it with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, which is the fundamental functional unit of strong base anion exchange resins. By incorporating this molecule into a polymer matrix, either through polymerization of a derivatized monomer or by grafting it onto an existing polymer backbone, materials suitable for anion exchange chromatography or water purification can be created.
Adsorption Materials: The compound can be used to functionalize surfaces of materials like silica (B1680970) or carbon to create specialized adsorbents. The aromatic ring can interact with other molecules through π-π stacking, while the amine and hydroxyl groups can participate in hydrogen bonding or acid-base interactions. This allows for the selective adsorption of specific analytes from a mixture. Studies on the adsorption of methanol (B129727) on carbon materials indicate that surface functional groups play a critical role in the adsorption mechanism. researchgate.net Functionalizing such materials with this compound could enhance their capacity and selectivity for polar molecules.
Applications in Polymer Science and Materials Development
In polymer science, compounds structurally related to this compound serve critical roles as initiators, precursors, and functional additives. The presence of the reactive tertiary amine and hydroxyl groups allows these molecules to be integrated into polymerization processes and advanced material design.
Photoinitiator and Monomer Precursor Roles (for related compounds)
The development of novel photoinitiators is crucial for photopolymerization, a process that uses light to convert liquid monomers into solid polymers. mdpi.comnih.gov A photoinitiator is a compound that, upon absorbing light energy, generates reactive species like free radicals to initiate polymerization. sigmaaldrich.com
Compounds featuring an aromatic tertiary amine structure, similar to this compound, are well-known components of Type II photoinitiating systems. sigmaaldrich.com In these systems, the amine does not absorb light itself but acts as a co-initiator, interacting with an excited photosensitizer to generate radicals. This mechanism is particularly important in applications like dental resins. nih.gov Furthermore, novel photoinitiators have been designed to incorporate a tertiary amine and a photoactive moiety into a single structure, which can then be built into the polymer backbone, reducing the number of low-molecular-weight byproducts. google.com
Beyond initiation, the hydroxyl group on benzylic alcohols provides a handle for chemical modification, allowing them to serve as monomer precursors. Through esterification with polymerizable groups like methacrylate (B99206), these compounds can be transformed into functional monomers. For instance, related structures like 2-nitrobenzyl methacrylate have been synthesized and polymerized to create photo-cleavable block copolymers, demonstrating a pathway from a functional alcohol to an advanced polymer.
Co-initiator Functions in Polymerization Processes (for related compounds)
Tertiary amines are widely used as co-initiators or activators in both photopolymerization and redox-initiated polymerization. researchgate.net In photopolymerization, particularly for dental materials, an amine co-initiator works in tandem with a photosensitizer, such as camphorquinone (B77051) (CQ). The photosensitizer absorbs visible light and enters an excited state, which then abstracts a hydrogen atom from the amine to produce free radicals that initiate the polymerization of methacrylate monomers. nih.gov
A positional isomer, N,N-dimethylaminobenzyl alcohol (DMOH), has been studied specifically as a co-initiator for the photopolymerization of dental resins based on Bis-GMA/TEGDMA. researchgate.net The effectiveness of an amine co-initiator is critical as it influences the rate of polymerization and the final degree of monomer conversion. nih.gov The choice of amine can also affect the final properties of the polymer, such as its color stability and biocompatibility. researchgate.net
The table below presents data on the degree of conversion for dental resin formulations using different amine co-initiators, highlighting the comparative efficacy of these compounds.
| Co-initiator | Concentration (wt%) | Photosensitizer | Degree of Conversion (DC) after 600s (%) | Maximum Polymerization Rate (s⁻¹) | Reference |
| EDMAB | 0.5 | CQ | 68.2 | 0.25 | nih.gov |
| DMAEMA | 0.5 | CQ | 69.9 | 0.21 | nih.gov |
| TUMA | 0.5 | CQ | 65.2 | 0.12 | nih.gov |
| TUMA | 1.75 | CQ | 70.1 | 0.17 | nih.gov |
Data adapted from a study on alternative co-initiators for dentin adhesives. nih.gov
Amines can also serve as co-initiators in other polymerization systems, such as the ring-opening polymerization of cyclic esters, often in combination with a catalyst like tin(II) octoate. vot.pl
Contributions to Colored Polymeric Materials Development (for related compounds)
Aromatic amines are foundational precursors in the synthesis of a vast range of dyes and pigments. The dimethylamino group is a potent auxochrome, a functional group that enhances the color of a chromophore. The structure of this compound is related to N,N-dimethylaniline, a key intermediate in the production of dyes like crystal violet.
This synthetic potential allows for the creation of colored polymeric materials through several strategies. One approach involves converting the aminobenzyl alcohol derivative into a "dye monomer." This can be achieved by first reacting the aromatic amine portion of the molecule to create a chromophore (e.g., via azo coupling) and then polymerizing the molecule through its hydroxyl group. Esterification of the alcohol with acrylic or methacrylic acid would yield a reactive monomer that carries a covalently attached dye. When this monomer is copolymerized with other non-colored monomers, it becomes permanently incorporated into the polymer backbone, leading to a colored material with high stability against dye leaching.
Future Research Directions and Perspectives
Advancements in Sustainable and Atom-Economical Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of {3-[(Dimethylamino)methyl]phenyl}methanol is anticipated to move beyond traditional multi-step procedures, which often involve stoichiometric reagents and generate significant waste. The focus will likely shift towards catalytic routes that maximize atom economy.
One promising direction involves the direct C-H functionalization of m-cresol (B1676322) or related phenolic compounds. This approach, which is still in its nascent stages for this specific molecule, would ideally utilize earth-abundant metal catalysts to introduce the hydroxymethyl and dimethylaminomethyl groups in a more direct fashion. Another area of exploration could be the use of biocatalysis, employing engineered enzymes to perform specific transformations with high selectivity and under mild conditions, thereby reducing energy consumption and the use of hazardous chemicals.
Research into flow chemistry for the synthesis of this compound also holds considerable promise. Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The integration of in-line purification and analysis techniques within a flow system could further streamline the production of this compound.
Enhanced Predictive Modeling through Advanced Computational Chemistry
The use of computational chemistry to predict molecular properties and reaction outcomes is becoming increasingly indispensable. For this compound, advanced computational modeling can provide deep insights into its electronic structure, conformational landscape, and reactivity.
Density Functional Theory (DFT) calculations can be employed to elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its behavior in chemical reactions. Such studies can also predict its spectroscopic signatures (e.g., NMR, IR, UV-Vis), aiding in its characterization.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed for this compound and its derivatives. These models, built upon a database of experimentally determined properties, can predict the biological activity or physical properties of new, yet-to-be-synthesized analogues. This predictive capability can significantly accelerate the discovery of new applications for this class of compounds by prioritizing synthetic efforts on the most promising candidates.
Exploration of Novel Functionalizations for Tailored Chemical Properties
The inherent functionality of this compound, namely the hydroxyl and tertiary amine groups, provides a versatile platform for further chemical modification. Future research will likely focus on exploring a wide range of derivatization reactions to tailor the compound's properties for specific applications.
Esterification or etherification of the hydroxyl group can be used to introduce a variety of new functionalities, thereby modulating the molecule's solubility, lipophilicity, and steric bulk. For instance, the introduction of long alkyl chains could lead to surfactant-like properties, while the incorporation of fluorinated moieties could enhance its thermal stability and create unique electronic characteristics.
The tertiary amine group can also be a site for further functionalization. For example, quaternization with different alkyl halides would result in a series of quaternary ammonium (B1175870) salts with potential applications as phase-transfer catalysts, ionic liquids, or antimicrobial agents. The amine group can also be oxidized to an N-oxide, which could exhibit interesting catalytic or medicinal properties.
Expansion into Emerging Fields of Catalysis and Smart Material Design
The unique structural features of this compound make it an attractive candidate for applications in catalysis and the design of smart materials. The presence of both a Lewis basic nitrogen atom and a potentially coordinating hydroxyl group suggests its utility as a ligand for transition metal catalysts.
Future research could explore the synthesis of metal complexes of this compound and its derivatives and evaluate their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The ability to tune the electronic and steric properties of the ligand through derivatization, as discussed in the previous section, would be crucial for optimizing catalyst performance.
In the realm of smart materials, the tertiary amine group of this compound offers a handle for creating pH-responsive systems. By incorporating this molecule into a polymer backbone, it is possible to design materials that undergo a change in their physical properties (e.g., solubility, conformation) in response to changes in pH. Such materials could find applications in drug delivery, sensors, and self-healing coatings. The development of such "intelligent" materials based on this versatile chemical scaffold represents a particularly exciting frontier for future research.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing {3-[(Dimethylamino)methyl]phenyl}methanol, and how do temperature and solvent choice influence yield?
- Methodological Answer : The compound can be synthesized via reduction of its ester precursor using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C) in anhydrous solvents like tetrahydrofuran (THF). Lower temperatures minimize side reactions, while solvent polarity affects reaction kinetics and product stability. Post-reaction work-up typically involves quenching with aqueous solutions (e.g., Rochelle salt) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : A broad singlet at δ ~5.1 ppm (hydroxyl proton), a dimethylamino group resonance at δ ~2.2–2.4 ppm, and aromatic protons in the δ 6.9–7.5 ppm range .
- ¹³C NMR : The methanol carbon appears at δ ~62–65 ppm, while the dimethylamino methyl group resonates at δ ~40–45 ppm .
Q. What safety precautions are essential during the synthesis of this compound?
- Methodological Answer : Hazard analysis must address:
- DIBAL-H reactivity : Pyrophoric nature requires inert atmosphere handling.
- Gas evolution : Use oil bubblers to manage gas release during exothermic steps.
- Solvent hazards : THF and DMF require proper ventilation due to flammability and toxicity .
Q. How can solubility and stability be optimized for biological assays?
- Methodological Answer : Solubility in aqueous buffers can be enhanced via co-solvents (e.g., DMSO ≤10%). Stability studies should assess pH dependence (e.g., 6–8 for physiological conditions) and oxidation susceptibility using antioxidants (e.g., BHT) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Discrepancies in NMR signals (e.g., splitting patterns) may arise from residual solvents or stereochemical impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) can differentiate structural isomers. For example, NOESY can confirm spatial proximity of the dimethylamino and hydroxyl groups .
Q. How do alternative synthetic routes (e.g., organolithium vs. Grignard reagents) impact purity and scalability?
- Methodological Answer : Organolithium reagents (e.g., LDA) offer higher nucleophilicity but require cryogenic conditions (-78°C), increasing operational complexity. Grignard routes may introduce magnesium salts, complicating purification. Scalability favors DIBAL-H reduction due to milder conditions and fewer byproducts .
Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities. Key interactions include hydrogen bonding between the hydroxyl group and catalytic residues, and hydrophobic interactions with the dimethylamino moiety .
Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?
- Methodological Answer : Yield optimization involves:
- Step monitoring : TLC (hexane/EtOAc 1:1) to track intermediate formation.
- Catalyst screening : Palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura).
- Protecting groups : Temporarily block the hydroxyl group during reactive steps to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
